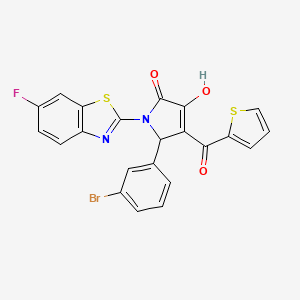![molecular formula C21H21N3O2 B12150722 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide](/img/structure/B12150722.png)
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide is a synthetic organic compound that features an indole moiety, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole moiety is then coupled with the piperidine ring through a carbonylation reaction, often using reagents like phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various protein targets, modulating their activity. The piperidine ring and benzamide group contribute to the compound’s overall binding affinity and specificity. These interactions can influence cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]methanamide: Features a methanamide group.
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]propionamide: Contains a propionamide group.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of the indole, piperidine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)23-16-10-12-24(13-11-16)21(26)18-14-22-19-9-5-4-8-17(18)19/h1-9,14,16,22H,10-13H2,(H,23,25) |
InChI Key |
GOJFHJOEHCCQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12150640.png)
![Ethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B12150655.png)
![ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12150658.png)
![3-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12150660.png)
![Methyl 4-[1-(4,6-dimethylbenzothiazol-2-YL)-3-[(4-fluorophenyl)-hydroxy-methylidene]-4,5-dioxo-pyrrolidin-2-YL]benzoate](/img/structure/B12150666.png)
![3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12150673.png)
![Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12150674.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12150675.png)
![3-Bromo-4-(4-ethyl-piperazine-1-carbonyl)-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one](/img/structure/B12150681.png)

![N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150696.png)
![N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150730.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12150733.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12150736.png)
